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Dehydroeburicoic acid monoacetate

Cat. No.: B150071
M. Wt: 510.7 g/mol
InChI Key: AYHCPTDPDUADTK-DLCVLMBDSA-N
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Description

Dehydroeburicoic acid monoacetate (CAS Number: 77035-42-8), also known as 3- O -Acetyldehydroeburicoic acid, is a bioactive lanostane-type triterpenoid isolated from the medicinal mushroom Wolfiporia cocos (syn. Poria cocos ) [1] [5] . This compound has demonstrated significant cytotoxic activity against a broad spectrum of human lung adenocarcinoma cell lines (A549, H1264, H1299, and Calu-6), with IC50 values ranging from 63.6 μM to 171.0 μM after 48 hours of treatment [1] . Crucially, its cytotoxic effects are effective regardless of the p53 status of the cancer cells, suggesting a potential application in overcoming common mechanisms of chemoresistance [1] . The mechanism of action is mediated through the induction of apoptosis (programmed cell death) , which is accompanied by hallmark biochemical events such as elevated Bax expression, Bcl-2 phosphorylation, and the activation of caspase-3 [1] . The closely related compound, dehydroeburicoic acid (without the monoacetate group), has also been reported as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β , indicating potential research applications in mitigating oxidative stress, such as in models of alcoholic liver disease (ALD) [2] . Researchers value this compound for exploring natural product-based therapies in oncology and oxidative stress-related pathologies . The compound has a molecular formula of C 33 H 50 O 4 and a molecular weight of 510.75 [3] [5] . It is typically supplied as a solid and should be stored desiccated at low temperatures (0-8°C or -20°C) [3] [5] . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H50O4 B150071 Dehydroeburicoic acid monoacetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHCPTDPDUADTK-DLCVLMBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies of Dehydroeburicoic Acid Monoacetate

Distribution in Fungal Species

The presence of dehydroeburicoic acid monoacetate is predominantly documented in the medicinal fungus Wolfiporia cocos. While its parent compound, dehydroeburicoic acid, is found in a broader range of fungi, the monoacetate form appears to be more specific in its distribution.

Wolfiporia cocos (also known by its synonym Poria cocos) is the principal natural source of this compound. rsc.org This fungus, which grows on the roots of pine trees, has a long history of use in traditional medicine. nih.gov Scientific investigations have confirmed the presence of the compound within different parts of the fungus, particularly concentrated in the outer layer.

Research has shown that the compound can be isolated from both the sclerotium (the dense mass of fungal mycelium) and, more specifically, the surface layer of the sclerotium. nih.govnih.gov One study successfully isolated this compound from the hexane-soluble fraction of an ethanol extract derived from the sclerotia of Poria cocos. nih.gov This localization suggests a potential protective or specialized role for the compound within the fungus.

Table 1: Documented Occurrence of this compound in Wolfiporia cocos
Fungal PartExtraction DetailsReference
Surface LayerIdentified as a constituent of the surface layer. nih.gov
SclerotiumIsolated from the active hexane-soluble fraction of an ethanol (EtOH) extract. nih.gov

While this compound is well-established in Wolfiporia cocos, its presence in other fungi is not widely reported in scientific literature. However, its parent compound, dehydroeburicoic acid, has been identified in other fungal species. These include Antrodia cinnamomea and Neolentinus dactyloides. nih.govwikidata.orgmdpi.comnih.govresearchgate.net This suggests that the biosynthetic pathway for the core dehydroeburicoic acid structure exists in other fungi, but the subsequent acetylation to form the monoacetate derivative may be a more taxonomically restricted event, primarily occurring in Wolfiporia cocos.

Advanced Isolation and Purification Techniques

The extraction and purification of this compound from its natural fungal source is a multi-step process that relies on modern analytical chemistry techniques to achieve high purity.

The isolation of lanostane (B1242432) triterpenoids like this compound typically begins with a solvent extraction of the dried fungal material, often using ethanol. nih.govmdpi.com The resulting crude extract contains a complex mixture of compounds. To isolate the target molecule, researchers employ various chromatographic techniques.

A common strategy involves liquid-liquid partitioning, where the crude extract is separated into fractions based on polarity. For instance, this compound was successfully isolated from a hexane-soluble fraction, indicating its relatively nonpolar nature. nih.gov Following initial fractionation, column chromatography is frequently used for further separation. biomedres.us This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) passes through the column. mdpi.com

For final purification and to ensure high purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. cabidigitallibrary.orgnih.gov HPLC offers superior resolution and efficiency compared to standard column chromatography, allowing for the separation of structurally similar compounds.

Once a purified compound is isolated, its chemical structure must be unequivocally identified. This is accomplished using a combination of modern spectroscopic methods.

Mass Spectrometry (MS) is a critical tool used to determine the molecular weight and elemental formula of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of HPLC with the detection capabilities of MS, providing mass data for each separated component. cabidigitallibrary.orgnih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the precise structural arrangement of atoms. cabidigitallibrary.org One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule. researchgate.net Two-dimensional (2D) NMR experiments are then used to establish the connectivity between these atoms, allowing scientists to piece together the complete molecular structure and confirm the identity of the isolated compound as this compound. mdpi.com

Biosynthetic Pathways and Fungal Biotransformation Studies

Proposed Biosynthesis of Dehydroeburicoic Acid Monoacetate

The biosynthesis of this compound is a multi-step process that begins with the fundamental building blocks of terpenoid synthesis and culminates in specific enzymatic modifications that define its final structure. The pathway is characteristic of triterpenoid (B12794562) synthesis found widely in fungi and plants. nih.gov

The journey to create the core triterpenoid skeleton starts with the mevalonate (B85504) (MVA) pathway. nih.gov This essential metabolic route, located in the cytoplasm and endoplasmic reticulum, synthesizes the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov The MVA pathway involves a series of enzymatic reactions catalyzed by enzymes such as Acetoacetyl-CoA thiolase (AACT), HMG-CoA synthase (HMGS), and the rate-limiting enzyme HMG-CoA reductase (HMGR). nih.gov

Two molecules of IPP and one molecule of DMAPP are then condensed to form the C15 compound farnesyl diphosphate (FPP). acs.org Subsequently, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase (SS) to produce the C30 linear hydrocarbon, squalene. researchgate.net Squalene then undergoes a critical oxidation step catalyzed by squalene epoxidase (SE), also known as squalene monooxygenase, which introduces an epoxide ring to form 2,3-oxidosqualene (B107256). nih.gov This molecule is the universal precursor for the synthesis of most triterpenoids and sterols. acs.org

The final and most diversifying step in creating the triterpenoid scaffold is the cyclization of 2,3-oxidosqualene. frontiersin.org This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov In fungi, the primary OSC is lanosterol (B1674476) synthase (LAS), which typically produces lanosterol as the precursor for essential sterols. frontiersin.org The formation of the dehydroeburicoic acid backbone is a variation of this cyclization process, leading to a specific tetracyclic triterpenoid structure. Subsequent modifications, such as oxidation reactions often catalyzed by cytochrome P450 monooxygenases (P450s), tailor the skeleton to produce dehydroeburicoic acid. frontiersin.orgfrontiersin.org

Table 1: Key Enzymes in the Proposed Biosynthesis of Dehydroeburicoic Acid

Enzyme Abbreviation Function in Pathway
Acetoacetyl-CoA Thiolase AACT Catalyzes the initial step in the MVA pathway. nih.gov
HMG-CoA Synthase HMGS Condenses acetoacetyl-CoA and acetyl-CoA. nih.gov
HMG-CoA Reductase HMGR A key rate-limiting enzyme in the MVA pathway. nih.gov
Squalene Synthase SS Dimerizes two FPP molecules to form squalene. researchgate.net
Squalene Epoxidase SE Oxidizes squalene to 2,3-oxidosqualene. nih.gov
Oxidosqualene Cyclase (e.g., Lanosterol Synthase) OSC (LAS) Cyclizes 2,3-oxidosqualene to form the initial tetracyclic triterpenoid skeleton. frontiersin.orgfrontiersin.org
Cytochrome P450 Monooxygenase P450 Performs oxidative modifications on the triterpenoid skeleton. frontiersin.orgfrontiersin.org

The final step in the formation of this compound is the addition of an acetyl group, a process known as acetylation. This modification is catalyzed by a specific class of enzymes called acyltransferases. researchgate.net In plants and fungi, several families of acyltransferases are known to be involved in the modification of secondary metabolites, including triterpenoids. nih.gov

One such family is the BAHD acyltransferases, which utilize acyl-Coenzyme A (acyl-CoA) molecules as the acyl group donor. nih.gov These enzymes are responsible for a wide range of acylation reactions that produce various natural products. nih.gov Another relevant group of enzymes are the serine carboxypeptidase-like (SCPL) acyltransferases, which have also been identified as catalysts for the acylation of plant triterpenes. nih.gov

The acetylation of a hydroxyl group on the dehydroeburicoic acid molecule likely involves an acetyltransferase that specifically recognizes the triterpenoid substrate. The reaction proceeds by transferring the acetyl group from an activated donor, most commonly acetyl-CoA, to a specific hydroxyl position on the triterpenoid ring structure. nih.gov The selectivity of this reaction, such as acetylation at the C-3 hydroxyl group, can often be explained by the accessibility and nucleophilicity of that specific hydroxyl group compared to others on the molecule, which may be sterically hindered. mdpi.com This enzymatic step is crucial as acetylation can significantly alter the biological properties of the parent compound. nih.gov

Microbial and Fungal Biotransformation of Related Compounds

Fungi possess a remarkable capacity to metabolize a wide array of chemical compounds, including complex molecules that may be toxic to other organisms. This metabolic versatility can be harnessed for biotransformation, a process that uses microbial systems to perform specific chemical modifications on a target compound.

The wood-decay fungi Trametes versicolor (also known as turkey tail) and Phlebiopsis gigantea are known for their ability to break down complex components of wood, including resinous compounds. nih.govnih.gov Studies have shown that both of these fungi can effectively degrade and biotransform dehydroabietic acid, a related resin acid found in pine wood. nih.govwur.nl

When cultured with dehydroabietic acid, both fungi introduce hydroxyl groups at various positions on the molecule's skeleton, although their metabolic fingerprints differ. nih.govwur.nl Phlebiopsis gigantea was found to produce several hydroxylated derivatives, including 1β-hydroxy-DHA and 1β,16-dihydroxy-DHA. nih.gov

Trametes versicolor exhibited a more extensive metabolic profile, generating a wider array of breakdown products. nih.govwur.nl The identified metabolites included various di- and trihydroxy derivatives, such as 1β,16-dihydroxy-DHA, 7β,16-dihydroxy-DHA, and 1β,7β,16-trihydroxy-DHA. nih.gov It also produced oxidized compounds like 1β,16-dihydroxy-7-oxo-DHA. nih.govwur.nl The only metabolite found to be produced by both fungal strains was 1β,16-dihydroxy-DHA. nih.gov These transformations highlight the diverse enzymatic machinery, particularly cytochrome P450 monooxygenases, that these fungi employ to metabolize complex natural products. nih.gov

Table 2: Biotransformation Products of Dehydroabietic Acid by T. versicolor and P. gigantea

Fungus Substrate Identified Metabolic Products
Phlebiopsis gigantea Dehydroabietic Acid 1β-hydroxy-DHA, 1β,7α-dihydroxy-DHA, 1β,16-dihydroxy-DHA, 1β-hydroxy-7-oxo-DHA. nih.govwur.nl
Trametes versicolor Dehydroabietic Acid 1β,16-dihydroxy-DHA, 7β,16-dihydroxy-DHA, 1β,7β,16-trihydroxy-DHA, 1β,16-dihydroxy-7-oxo-DHA, 1β,15-dihydroxy-DHA, 1β,7α,16-trihydroxy-DHA. nih.govwur.nl

The ability of fungi to perform specific and often complex chemical reactions, such as stereoselective hydroxylation, makes them powerful tools for generating novel analogs of bioactive compounds. nih.govrsc.org Fungal biotransformation offers a sustainable and "green chemistry" alternative to traditional synthetic methods, which can be difficult, costly, and may require harsh chemicals. rsc.org

By subjecting a parent compound like dehydroeburicoic acid to biotransformation with fungi such as Trametes versicolor or Phlebiopsis gigantea, it is possible to create a library of new, structurally related molecules. nih.gov These new analogs, decorated with additional functional groups like hydroxyls, may possess altered or enhanced biological activities. For example, the biotransformation of other compounds has led to the discovery of new derivatives with strong neuroprotective effects. nih.gov

This approach allows for the exploration of a compound's structure-activity relationship by generating derivatives that would be challenging to synthesize chemically. Therefore, fungal biotransformation represents a significant strategy in drug discovery and development, providing a pathway to new potential therapeutic agents derived from natural product scaffolds. nih.govnih.gov

Chemical Synthesis Strategies and Structural Modification Approaches

Total Synthesis and Semi-Synthetic Approaches to Dehydroeburicoic Acid Monoacetate

Currently, there is a notable absence of published literature detailing the total synthesis of this compound. The complexity of the lanostane (B1242432) skeleton, a tetracyclic triterpenoid (B12794562) structure, presents a formidable challenge for a complete de novo synthesis. nih.govnih.gov The biosynthesis of such intricate natural products in fungi involves a series of enzymatic steps, starting from the cyclization of squalene (B77637) to form the lanosterol (B1674476) backbone, which is then subjected to various modifications. nih.govresearchgate.net

The primary route to obtaining this compound is through isolation from natural sources, particularly from various species of fungi. It has been identified as a constituent of fungi such as Laetiporus species and Wolfiporia cocos (also known as Poria cocos). nih.govtandfonline.com

The general proposed semi-synthetic scheme is as follows:

Dehydroeburicoic Acid → this compound

Starting Material: Dehydroeburicoic Acid (isolated from natural sources)

Reagent: Acetic Anhydride (B1165640) ((CH₃CO)₂O)

Catalyst/Solvent: Pyridine (B92270) or a similar base

Reaction: Acetylation of the C-3 hydroxyl group

This method offers a more direct and economically viable route to this compound compared to a potential total synthesis.

Design and Preparation of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound are primarily aimed at exploring and enhancing its biological activities. While specific research on derivatives of the monoacetate form is limited, studies on related lanostane triterpenoids provide a framework for potential structural modifications.

Research on other lanostane-type triterpenes isolated from fungi like Fomitopsis palustris and Poria cocos has revealed a variety of naturally occurring derivatives with cytotoxic properties. nih.govacs.orgnih.gov These natural analogues often feature modifications at various positions of the lanostane core, including hydroxylation, oxidation, and glycosylation. acs.org

Synthetic efforts have also been directed towards creating novel derivatives of related triterpenoids. For instance, various derivatives of lanosterol have been synthesized, including N-glycosides, which have shown promising cytotoxic activities against human cancer cell lines. nih.gov The synthesis of these derivatives often involves leveraging the reactivity of existing functional groups, such as hydroxyl and carboxylic acid moieties.

Based on the structure of this compound and the derivatization strategies employed for similar triterpenoids, several approaches for creating novel analogues can be envisioned:

Modification of the Carboxylic Acid Group: The carboxylic acid at the C-21 position is a prime site for modification. It can be converted into esters, amides, or coupled with other molecules to create hybrid compounds. For example, dehydroabietic acid, another terpenoid, has been successfully derivatized at its carboxylic acid group to produce hybrids with pyrimidine (B1678525) and 1,2,3-triazole-oxazolidinone moieties, which have demonstrated antitumor activity. nih.gov

Modifications at the C-3 Position: While the C-3 position is acetylated in the parent compound, this ester linkage can be hydrolyzed to regenerate the hydroxyl group, which can then be used as a handle for introducing other functional groups or linkers.

Modifications on the Triterpenoid Skeleton: Introducing additional functional groups, such as hydroxyl or keto groups, onto the ring system through oxidation reactions could lead to new analogues. Research on dehydroabietic acid derivatives has shown that modifications at various positions can influence their biological activity.

The following table summarizes some examples of derivatives synthesized from related triterpenoids, which could serve as a blueprint for the design of this compound analogues.

Parent Compound Derivative Type Synthetic Approach Reported Activity
LanosterolN-GlycosidesGlycosylation of a lanostane precursorCytotoxicity against cancer cell lines
Dehydroabietic AcidPyrimidine HybridsCoupling of dehydroabietic acid with pyrimidine moietiesAntitumor activity
Dehydroabietic Acid1,2,3-Triazole-Oxazolidinone HybridsClick chemistry to link dehydroabietic acid with oxazolidinone through a triazole linkerAntiproliferative activity
Poricoic Acid AHydroxy and Methyl Ester DerivativesReduction and esterification of the carboxylic acidCytotoxic activity against cancer cell lines

Advanced Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) techniques, such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the structural elucidation of natural products like dehydroeburicoic acid monoacetate. frontiersin.orgnih.gov These methods provide highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds in complex mixtures. frontiersin.orgnih.gov

UPLC-Q-TOF-MS combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a Q-TOF mass analyzer. frontiersin.orgnih.gov This combination allows for the confident identification of metabolites and the elucidation of their fragmentation pathways. frontiersin.org The analysis of seco-sativene sesquiterpenoids by UPLC-Q-TOF-MS/MS, for instance, has demonstrated the utility of diagnostic mass ions for structural characterization and the detection of new analogues in crude extracts. frontiersin.org

LC-MS is another indispensable technique for the analysis of carboxylic acids. nih.gov Due to the often poor ionization efficiency of these compounds, derivatization is frequently employed to enhance their detection by mass spectrometry. nih.govmdpi.com Various derivatization reagents have been developed to improve the sensitivity and chromatographic behavior of carboxylic acids in LC-MS analysis. nih.gov The structural analysis of metabolites of asiatic acid and madecassic acid in zebrafish using LC/IT-MSn has showcased the capability of this technique to identify numerous metabolites and elucidate their structures through detailed fragmentation analysis. mdpi.com

Table 1: Key Mass Spectrometry Data for this compound and Related Compounds

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Analytical TechniqueReference
This compoundNot specified in provided context510.75 [M]Not specified in provided contextNot specified in provided context medchemexpress.com
Asiatic acid (AA)Negative487 [M-H]⁻409LC/IT-MSn mdpi.com
Madecassic acid (MA)Negative503 [M-H]⁻Not specified in provided contextLC/IT-MSn mdpi.com
Dehydrogenation products of MANegative501 [M-H]⁻483, 455, 435, 407, 389LC/IT-MSn mdpi.com

This table is populated with data from related triterpenoids to illustrate the application of the technique, as specific fragmentation data for this compound was not available in the provided search results.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of organic molecules. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its constitution and stereochemistry. bmrb.io

For complex molecules like this compound, a suite of NMR experiments is typically employed. These include ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The combination of these experiments allows for the assignment of all proton and carbon signals and the elucidation of through-bond and through-space connectivities. bmrb.io

While specific NMR data for this compound was not available in the provided search results, the analysis of a related compound, dehydroabietic acid, demonstrates the power of this technique. bmrb.io The complete assignment of its ¹H and ¹³C NMR spectra, often in a solvent like chloroform-d (B32938) with tetramethylsilane (B1202638) (TMS) as a reference, provides a blueprint for its structural confirmation. bmrb.io

Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for Dehydroabietic Acid

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
C137.861.81, 1.50m
C219.141.71m
C336.841.29m
C447.38--
C544.552.24m
C621.741.71m
C729.982.90, 2.82m
C8134.69--
C9146.72--
C1036.67--
C11124.127.16s
C12123.887.00d
C13145.72--
C14126.906.89d
C1533.442.89sept
C1623.971.22d
C1723.971.22d
C18184.47--
C1916.211.29s
C2025.131.22s

Data is for dehydroabietic acid and serves as an illustrative example of NMR data presentation. bmrb.io Specific data for this compound was not found in the search results.

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and confirming the identity of chemical compounds. nih.gov HPLC offers high resolution and sensitivity, making it an ideal method for separating complex mixtures and quantifying the components. researchgate.netresearchgate.net

In the context of natural product research, HPLC is routinely used to determine the purity of isolated compounds. mdpi.com For instance, the purity of dehydroeburicoic acid has been reported to be greater than 98% as determined by HPLC analysis. mdpi.com This level of purity is crucial for ensuring the reliability of data obtained from biological assays and other analytical measurements.

The versatility of HPLC allows for various detection methods, including UV-Vis and electrochemical detection, which can be selected based on the properties of the analyte. nih.gov For carboxylic acids, derivatization can be employed to enhance their detection and separation in reversed-phase HPLC systems. researchgate.net

Table 3: Chromatographic Purity Data

CompoundPurity (%)Analytical MethodReference
Dehydroeburicoic acid (DEA) (1) and 12 analogues> 98HPLC mdpi.com

This table reflects the purity information found for the parent compound, dehydroeburicoic acid, as specific purity data for the monoacetate derivative was not available in the search results.

Biological Activities and Underlying Molecular Mechanisms of Action

Antitumor and Cytotoxic Mechanisms

Dehydroeburicoic acid has been identified as a potent cytotoxic component in several studies. researchgate.netnih.gov Its mechanisms of action against cancer cells involve the induction of programmed cell death, or apoptosis, through various molecular pathways.

Induction of Apoptosis through Mitochondrial Perturbation

Research indicates that dehydroeburicoic acid can trigger apoptosis by disrupting the normal function of mitochondria. mdpi.comnih.gov Mitochondria play a crucial role in cell life and death, and their perturbation can initiate the apoptotic cascade. One way this occurs is through the disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors. nih.gov Studies have shown that ethanol-induced mitochondrial dysfunction can be restored by dehydroeburicoic acid, highlighting its role in maintaining mitochondrial integrity. mdpi.comnih.gov

Modulation of Apoptotic Regulatory Proteins (e.g., Bax, Bcl-2, Caspase-3)

The process of apoptosis is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. Dehydroeburicoic acid has been shown to influence this balance in favor of apoptosis.

Bax and Bcl-2: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio makes cells more susceptible to apoptosis. Studies have demonstrated that certain compounds can elevate the Bax/Bcl-2 ratio by increasing Bax expression, thereby promoting the intrinsic pathway of apoptosis which involves the mitochondria. nih.gov

Caspase-3: Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. Dehydroeburicoic acid has been found to activate caspase-3, a key executioner caspase. nih.gov The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. nih.gov

Table 1: Effect of Dehydroeburicoic Acid on Apoptotic Regulatory Proteins
ProteinFunctionEffect of Dehydroeburicoic Acid
BaxPro-apoptoticUpregulates expression, contributing to an increased Bax/Bcl-2 ratio nih.gov
Bcl-2Anti-apoptoticIts ratio to Bax is decreased nih.gov
Caspase-3Executioner caspaseActivates, leading to apoptosis nih.gov

Influence on Cellular Proliferation Pathways

Beyond inducing apoptosis, dehydroeburicoic acid also exhibits effects on pathways that control cell proliferation. Some derivatives of similar compounds have been shown to arrest the cell cycle at the S phase, a critical stage for DNA replication. nih.gov This cell cycle arrest prevents cancer cells from dividing and growing.

Antioxidative Mechanisms and Redox Signaling Pathway Modulation

In addition to its anticancer properties, dehydroeburicoic acid demonstrates significant antioxidative effects through the modulation of key signaling pathways.

Inhibition of Keap1-Nrf2 Protein-Protein Interaction

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. nih.gov Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation. nih.gov Dehydroeburicoic acid has been identified as an inhibitor of the protein-protein interaction between Keap1 and Nrf2. mdpi.comnih.gov By disrupting this interaction, dehydroeburicoic acid allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant genes. mdpi.comnih.govnih.gov This mechanism enhances the cell's ability to combat oxidative stress.

Regulation of Glycogen Synthase Kinase 3β (GSK3β) Activity

Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase involved in various cellular processes, including the regulation of Nrf2. GSK3β can negatively regulate Nrf2 accumulation independently of Keap1. mdpi.comnih.gov Dehydroeburicoic acid has been shown to inhibit GSK3β activity. mdpi.comnih.gov This inhibition provides a dual mechanism for boosting Nrf2 activity: firstly by disrupting the Keap1-Nrf2 interaction and secondly by preventing GSK3β-mediated Nrf2 degradation. mdpi.comnih.gov This dual inhibition leads to a more robust activation of the Nrf2 antioxidant response.

Table 2: Antioxidative Mechanisms of Dehydroeburicoic Acid
MechanismTargetEffect
Inhibition of Keap1-Nrf2 InteractionKeap1-Nrf2 protein complexDisrupts the interaction, leading to Nrf2 stabilization and activation of antioxidant genes mdpi.comnih.gov
Regulation of GSK3β ActivityGSK3β enzymeInhibits GSK3β, further promoting Nrf2 activity mdpi.comnih.gov

Promotion of Nrf2 Nuclear Translocation and Activation of Antioxidant Response Elements

Dehydroeburicoic acid monoacetate has been shown to exert antioxidant effects through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Under normal physiological conditions, Nrf2 is retained in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. researchgate.net However, in the presence of oxidative stress, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes. researchgate.netnih.gov This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H dehydrogenase [quinone] 1 (NQO1), and superoxide (B77818) dismutase (SOD). researchgate.net

Research indicates that this compound promotes the nuclear translocation of Nrf2. mdpi.comnih.gov This action disrupts the inhibitory interaction between Keap1 and Nrf2, leading to increased accumulation of Nrf2 in the nucleus. mdpi.comnih.gov Consequently, this enhances the transcriptional activity of ARE. mdpi.com Studies have demonstrated that treatment with dehydroeburicoic acid significantly increases the activity of ARE. mdpi.com This activation of the Nrf2-ARE pathway is a key mechanism by which this compound confers protection against oxidative stress. mdpi.comnih.govmdpi.com

Table 1: Effect of this compound on Nrf2 Pathway Activation

BiomarkerEffect of this compoundOutcome
Nrf2 Nuclear TranslocationIncreasedEnhanced activation of antioxidant genes
Keap1-Nrf2 InteractionDisruptedIncreased Nrf2 availability
ARE Transcriptional ActivitySignificantly IncreasedUpregulation of antioxidant enzyme production

Anti-inflammatory Mechanisms

This compound exhibits anti-inflammatory properties through multiple mechanisms, primarily by modulating key signaling pathways and reducing the production of inflammatory mediators. researchgate.net

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov Dehydroeburicoic acid has been found to inhibit the activation of the NF-κB pathway. researchgate.net This inhibition is a crucial aspect of its anti-inflammatory effects. By suppressing the NF-κB signaling cascade, dehydroeburicoic acid can effectively reduce the expression of various pro-inflammatory genes. nih.gov

Glucose Uptake Stimulatory Activity

Dehydroeburicoic acid has demonstrated the ability to stimulate glucose uptake. nih.govnih.gov This effect is mediated, at least in part, through the modulation of glucose transporter 4 (GLUT4). nih.govnih.gov Studies have shown that treatment with dehydroeburicoic acid can increase the levels of membrane-bound GLUT4. nih.govnih.gov An increase in GLUT4 at the cell surface facilitates the transport of glucose from the bloodstream into cells, thereby helping to regulate blood glucose levels. nih.gov This suggests a potential role for dehydroeburicoic acid in improving insulin (B600854) sensitivity and glucose homeostasis. nih.gov

Table 2: Effect of Dehydroeburicoic Acid on Glucose Metabolism

ParameterEffect of Dehydroeburicoic AcidMechanism
Glucose UptakeStimulatedIncreased GLUT4 translocation to the cell membrane
Blood Glucose LevelsLoweredEnhanced cellular glucose uptake

Renoprotective Effects

While direct and extensive studies on the renoprotective effects of this compound are limited, its known biological activities suggest a potential protective role for the kidneys. The compound's ability to mitigate oxidative stress and inflammation, key factors in the pathogenesis of various kidney diseases, points towards a possible renoprotective mechanism. nih.govresearchgate.net By activating the Nrf2 antioxidant pathway and suppressing pro-inflammatory pathways like NF-κB, dehydroeburicoic acid could help protect renal cells from damage. mdpi.comresearchgate.net

Neuroprotective Potential and Relevance to Neurological Disorders (e.g., Alzheimer's Disease Context)

This compound, a derivative of dehydroeburicoic acid, is under investigation for its potential role in neurological health. Related compounds have demonstrated neuroprotective effects, suggesting a possible therapeutic avenue for neurodegenerative disorders like Alzheimer's disease. For instance, the neurosteroid dehydroepiandrosterone (B1670201) sulphate (DHEAS) has shown promise in protecting against amyloid-beta (Aβ) toxicity, a key factor in Alzheimer's pathology. nih.gov In cellular models, DHEAS was found to counteract the decrease in neuronal viability caused by toxic Aβ oligomers by influencing mitochondrial function and apoptosis. nih.gov Furthermore, in an animal model of Alzheimer's, DHEAS administration led to a significant reduction in Aβ plaques in the motor cortex. nih.gov

The neuroprotective effects of certain compounds are linked to their ability to modulate mitochondrial function. nih.gov Some monoterpenes, for example, have been shown to protect against excitotoxicity by restoring mitochondrial function, improving mitochondrial morphology, membrane potential, and respiration. nih.gov Given that dehydroeburicoic acid has been shown to restore mitochondrial dysfunction, this suggests a potential mechanism for the neuroprotective activity of its derivatives. mdpi.comnih.gov The glutamatergic system, which plays a crucial role in learning and memory, is also implicated in neurodegeneration. nih.gov Synaptic damage and neuronal death in Alzheimer's disease lead to decreased activity of glutamatergic neurons. nih.gov Some compounds exert their neuroprotective effects by inhibiting glutamate (B1630785) release and blocking NMDA receptors. nih.gov

Interaction with Key Intracellular Signaling Pathways and Targets

The biological activities of dehydroeburicoic acid and its derivatives are mediated through their interaction with several key intracellular signaling pathways. These interactions are crucial for regulating cellular processes such as proliferation, survival, and response to stress.

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell survival and metabolism. Dehydroeburicoic acid has been shown to modulate this pathway. In studies on insulin resistance, treatment with dehydroeburicoic acid increased the membrane levels of glucose transporter 4 (GLUT4) and the phosphorylation of Akt. nih.gov The PI3K/Akt pathway is central to insulin-stimulated glucose uptake, and its activation is a key mechanism for improving glucose homeostasis. nih.gov This pathway is also implicated in cellular defense against oxidative stress. nih.gov Activation of the PI3K/Akt pathway can protect cells from oxidative damage, and its dysregulation is associated with various diseases. nih.govnih.gov For instance, activation of PI3K/Akt signaling has been shown to inhibit the degradation of Glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway that protects against oxidative stress. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for a wide range of cellular responses, including proliferation, differentiation, and apoptosis. nih.gov These pathways typically involve a three-tiered kinase cascade: a MAPKKK activates a MAPKK, which in turn activates a MAPK. nih.gov Dehydroeburicoic acid has been shown to influence MAPK signaling. Specifically, Nrf2, a transcription factor that regulates antioxidant responses, is regulated by Keap1-independent pathways, including the MAPK-Erk pathway. mdpi.com The activation of MAPK signaling can lead to the phosphorylation and activation of various downstream targets, ultimately influencing gene expression and cellular function. nih.gov

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in regulating cell growth, differentiation, and extracellular matrix production. TGF-β signals primarily through the Smad family of proteins. nih.gov Upon ligand binding, the TGF-β receptors phosphorylate Smad2 and Smad3, which then form a complex with Smad4. nih.govnih.gov This complex translocates to the nucleus to regulate the transcription of target genes. nih.govnih.gov There is evidence of crosstalk between the TGF-β/Smad and PI3K/Akt pathways, where TGF-β can induce Akt activation, which is enhanced in the presence of elevated Smad3 levels. nih.gov This interaction suggests a complex regulatory network where this compound could potentially exert its effects.

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows cells to adapt to low oxygen conditions. The activation of the HIF-1 signaling pathway can lead to increased expression of genes involved in glycolysis, such as hexokinase and phosphofructokinase, to enhance ATP production. mdpi.com Under hypoxic conditions, the degradation of the HIF-1α subunit is reduced, leading to its accumulation and activation of target genes. mdpi.com The HIF-1 pathway can inhibit the entry of metabolites into the tricarboxylic acid cycle, thereby suppressing oxidative phosphorylation. mdpi.com While direct interactions of this compound with HIF-1 and Rap1 signaling are still being elucidated, the known metabolic effects of related compounds suggest a potential for modulation.

Dehydroeburicoic acid has been identified as a dual inhibitor that can directly bind to specific proteins to exert its biological effects. For example, it has been shown to bind to Keap1, disrupting its interaction with Nrf2, and also to Glycogen Synthase Kinase 3β (GSK3β). nih.govnih.gov The ability of a compound to bind to ATP binding sites on proteins is another important mechanism of action. nih.govnih.gov The binding of ATP analogues can induce conformational changes in proteins, affecting their activity. nih.gov In the context of dehydroeburicoic acid, its ability to rescue ATP levels in cells under stress suggests an interaction with ATP-dependent cellular processes. mdpi.com Specifically, dehydroeburicoic acid treatment was more potent in rescuing ATP levels in ethanol-treated liver cells compared to a known Nrf2 activator. mdpi.com

Table of Research Findings on Dehydroeburicoic Acid and Related Pathways

Compound/Pathway Key Findings Context References
Dehydroeburicoic AcidIncreased membrane levels of GLUT4 and phospho-Akt.Insulin Resistance nih.gov
Dehydroeburicoic AcidRescued ATP levels in ethanol-treated LO2 cells.Alcoholic Liver Disease mdpi.com
Dehydroeburicoic AcidBinds to Keap1 and GSK3β.Oxidative Stress nih.govnih.gov
PI3K/Akt PathwayMediates cell survival during oxidative stress.Oxidative Stress nih.gov
PI3K/Akt PathwayActivation inhibits G6PD degradation.Cancer Radioresistance nih.gov
TGF-β/Smad PathwayInduces Akt activation, enhanced by Smad3.Vascular Smooth Muscle Cells nih.gov
HIF-1 PathwayActivated under hypoxia, enhances glycolysis.Dental Fluorosis mdpi.com

Regulation of Cellular Energy Metabolism

There is currently no specific research available detailing how this compound regulates cellular energy metabolism.

Impact on Mitochondrial Function and Homeostasis

There is currently no specific research available detailing the impact of this compound on mitochondrial function and homeostasis.

Structure Activity Relationship Sar Studies of Dehydroeburicoic Acid Monoacetate and Its Analogues

Correlation Between Lanostane (B1242432) Triterpenoid (B12794562) Scaffold Features and Biological Activity

The lanostane scaffold, a tetracyclic triterpenoid framework, is a common feature among a multitude of bioactive natural products, particularly those isolated from fungi of the Ganoderma genus. nih.govnih.govnih.govoncotarget.com These compounds exhibit a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The inherent biological activity of this scaffold forms the foundation upon which the specific effects of dehydroeburicoic acid monoacetate are built.

The substitution pattern on the lanostane skeleton, including the presence and position of hydroxyl, carbonyl, and other functional groups, significantly influences the biological activity. The specific arrangement of these groups on the four-ring system contributes to the molecule's interaction with biological targets.

Significance of the Acetate (B1210297) Moiety on Pharmacological Potency and Specificity

The presence of an acetate group at the C-3 position of the lanostane scaffold, as seen in this compound, can have a profound impact on its pharmacological properties. Research on various lanostane triterpenoids suggests that acetylation can modulate cytotoxicity, sometimes in a counterintuitive manner.

One study comparing the cytotoxicity of several lanostane triterpenoids from Ganoderma luteomarginatum indicated that acetylation at the C-3 position might be a negative factor for cytotoxic activity. nih.gov This suggests that for certain cancer cell lines, the free hydroxyl group at C-3 in the parent compound, dehydroeburicoic acid, may be more favorable for activity than the acetylated form.

Conversely, other research highlights the nuanced role of acetylation. A study on lanostane triterpenes from Uvaria siamensis noted that structurally similar compounds with and without an acetyl group exhibited different cytotoxic profiles against different cancer cell lines. acs.org For example, a derivative with an acetyl group showed selectivity for HeLa cancer cells, while the non-acetylated counterpart was more effective against A549 cancer cells. acs.org This indicates that the acetate moiety can influence not only the potency but also the specificity of the compound's action. The increased lipophilicity conferred by the acetyl group can affect the molecule's ability to cross cell membranes and interact with intracellular targets, which may account for these differences in activity and selectivity.

Influence of Various Chemical Modifications on Efficacy

Beyond the C-3 acetate, other chemical modifications to the this compound structure can significantly alter its efficacy. The structure-activity relationships of lanostane-type triterpenoids are complex, with small structural changes often leading to substantial differences in biological activity. nus.edu.sg

Modifications to the side chain, for instance, can have a significant impact. The length, branching, and presence of functional groups in the side chain attached to the D-ring of the lanostane scaffold are known to influence cytotoxicity. Furthermore, alterations to the tetracyclic core, such as the introduction or removal of double bonds or other functional groups, can also modulate the biological response.

Studies on other, structurally related triterpenoids, such as dehydroabietic acid, have shown that the introduction of different amide or ester groups can lead to a range of biological activities, including gastroprotective and cytotoxic effects. nih.gov While not directly analogous, these findings underscore the principle that modifications at various positions of a triterpenoid scaffold can be a powerful tool for fine-tuning its pharmacological profile.

Compound/ModificationBiological ActivityReference
Lanostane Triterpenoid Scaffold Foundational for cytotoxic, anti-inflammatory, and antimicrobial activities. nih.govnih.gov
Dehydroeburicoic Acid (parent compound) Dual inhibitor of Keap1-Nrf2 PPI and GSK3β; potential for treating alcoholic liver disease. mdpi.comnih.gov
Acetylation at C-3 May decrease cytotoxicity in some cases; can influence potency and specificity. nih.govacs.org
Modifications to the side chain Can significantly impact cytotoxicity.
Modifications to the tetracyclic core Introduction/removal of double bonds or functional groups can modulate biological response.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are invaluable tools for understanding the SAR of this compound and its analogues. nih.govnih.govoncotarget.comnih.gov These approaches provide insights into how these molecules interact with their biological targets at a molecular level.

Molecular docking simulations can predict the binding orientation and affinity of a ligand, such as this compound, to the active site of a target protein. nih.gov This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's biological activity. For example, docking studies could be used to model the interaction of this compound with enzymes or receptors implicated in cancer or inflammation, thereby guiding the design of more potent and selective analogues.

3D-QSAR models build a statistical correlation between the 3D properties of a series of molecules and their biological activities. nih.govnih.govoncotarget.com By analyzing these models, researchers can identify the structural features that are positively or negatively correlated with the desired pharmacological effect. This information is crucial for the rational design of new derivatives with improved efficacy. For instance, a 3D-QSAR study on a series of lanostane-type triterpenoids could reveal the optimal steric and electronic properties required for high cytotoxic activity, providing a roadmap for the synthesis of novel and more effective anticancer agents.

Computational ApproachApplication in SAR of this compoundReference
Molecular Docking Predicts binding modes and affinities to target proteins; guides the design of analogues with improved potency and selectivity. nih.govnih.gov
3D-QSAR Establishes a correlation between 3D molecular properties and biological activity; identifies key structural features for enhanced efficacy. nih.govnih.govoncotarget.com

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While preliminary research has established the foundational anti-inflammatory and anticancer activities of dehydroeburicoic acid monoacetate, its full therapeutic spectrum remains largely unexplored. biosynth.com The parent compound, dehydroeburicoic acid (DEA), has shown significant promise in preclinical models for a variety of conditions, suggesting fertile ground for investigating the monoacetate derivative.

Future research should systematically screen this compound against a wider array of diseases. Drawing parallels from DEA, promising areas for investigation include:

Metabolic Diseases: DEA has been shown to prevent diabetic and dyslipidemic states in high-fat-diet-fed mice by modulating glucose transporter 4 (GLUT4), peroxisome proliferator-activated receptor α (PPARα), and AMP-activated protein kinase (AMPK). nih.govmdpi.com It also shows protective effects against non-alcoholic fatty liver disease (NAFLD). mdpi.com Therefore, the potential of the monoacetate derivative in treating type 2 diabetes, hypertriglyceridemia, and other metabolic syndromes warrants thorough investigation. nih.gov

Liver Diseases: DEA is reported to act as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β, providing hepatoprotective effects in models of alcoholic liver disease (ALD). mdpi.comnih.govhkbu.edu.hk It also protects the liver from chemically induced damage through antioxidant and anti-inflammatory mechanisms. nih.govchemfaces.com Given these findings, this compound should be evaluated for its efficacy in various models of acute and chronic liver injury.

Neurological Cancers: DEA has been found to induce necrotic cell death in human glioblastoma cells through mechanisms involving Ca(2+) overload and mitochondrial dysfunction. chemfaces.com This points to a potential, yet unexplored, application of the monoacetate form in treating aggressive brain tumors.

A summary of established and potential therapeutic applications based on research into dehydroeburicoic acid and its monoacetate form is presented below.

Disease AreaKnown/Potential Target/MechanismInvestigated CompoundPotential Application for Monoacetate
Inflammation Modulation of signaling pathways, inhibition of specific enzymes. biosynth.comnih.govThis compound, Dehydroeburicoic acidTreatment of chronic inflammatory diseases.
Cancer Induction of apoptosis and cell differentiation. biosynth.com Induction of necrotic cell death in glioblastomas. chemfaces.comThis compound, Dehydroeburicoic acidTherapy for various cancers, including glioblastoma.
Liver Disease Dual inhibition of Keap1-Nrf2 PPI and GSK3β; antioxidant and anti-inflammatory effects. mdpi.comnih.govnih.gov Upregulation of ALDH2. mdpi.comresearchgate.netDehydroeburicoic acidTreatment for alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and other forms of liver injury.
Metabolic Syndrome Modulation of GLUT4, PPARα, and AMPK phosphorylation. nih.govmdpi.comDehydroeburicoic acidManagement of type 2 diabetes and hypertriglyceridemia.

Advanced Mechanistic Investigations Utilizing Integrated Omics Approaches

To date, mechanistic studies on related compounds have often focused on specific targets. For instance, dehydroeburicoic acid (DEA) was identified as a dual inhibitor that disrupts the Keap1-Nrf2 protein-protein interaction and also inhibits GSK3β kinase activity. mdpi.com This dual action allows it to restore Nrf2 activity and promote the translocation of Nrf2 into the nucleus, activating downstream antioxidant genes. mdpi.comnih.gov These targeted investigations, while valuable, may not capture the full complexity of the compound's cellular effects.

Future research must employ advanced, high-throughput "omics" technologies to gain a holistic and unbiased understanding of the mechanisms of this compound. nih.gov An integrated multi-omics approach, combining transcriptomics, proteomics, and metabolomics, can simultaneously analyze thousands of molecular entities to reveal a comprehensive picture of the compound's impact on cellular systems. nih.govresearchgate.net

Transcriptomics (RNA-seq): Will identify all genes whose expression is altered by the compound, revealing the full suite of signaling pathways affected.

Proteomics: Will provide a global view of changes in protein expression and post-translational modifications, helping to identify direct and indirect protein targets. researchgate.net

Phosphoproteomics: Is particularly relevant given that related compounds affect kinases like GSK3β. mdpi.comresearchgate.net This can elucidate how the compound modulates cellular signaling networks through phosphorylation.

Metabolomics: Will uncover changes in the cellular metabolic profile, providing insights into the compound's effects on energy metabolism and biosynthetic pathways. mdpi.com

This integrated approach will help to build a comprehensive model of the compound's mechanism of action, identify novel biomarkers for its activity, and uncover unexpected therapeutic opportunities.

Omics TechnologyObjectivePotential Insights for this compound
Transcriptomics Analyze global changes in gene expression.Identification of all signaling pathways modulated by the compound.
Proteomics Analyze global changes in protein expression and modifications. researchgate.netDiscovery of novel protein targets and downstream effectors.
Phosphoproteomics Analyze changes in the phosphorylation status of proteins. researchgate.netElucidation of effects on kinase-driven signaling cascades.
Metabolomics Analyze changes in small-molecule metabolites. mdpi.comUnderstanding of the impact on cellular energy and lipid metabolism.

Rational Design and Optimization of Novel this compound Derivatives

The natural structure of dehydroeburicoic acid serves as an excellent chemical scaffold for the development of new clinical agents. mdpi.comnih.gov However, natural products often require optimization to improve their drug-like properties, such as potency, target selectivity, solubility, and metabolic stability. Future efforts should focus on the rational design and chemical synthesis of novel derivatives of this compound.

This medicinal chemistry approach would involve:

Structural Modification: Creating a library of new molecules by systematically modifying the this compound backbone. Key sites for modification include the carboxylic acid group (e.g., creating amides or esters) and the lanostane (B1242432) skeleton itself.

Structure-Activity Relationship (SAR) Studies: Testing the synthesized derivatives in biological assays to determine how specific chemical changes affect their activity. This process, as demonstrated with derivatives of other natural products like dehydroabietic acid, can lead to compounds with significantly enhanced potency and selectivity against targets like cancer cells. mdpi.com

Computational Modeling: Using computer-aided drug design to predict how modifications will affect the binding of the molecule to its protein targets, thereby guiding the synthetic efforts toward more promising candidates.

The ultimate goal is to generate optimized derivatives with superior therapeutic profiles compared to the parent compound, paving the way for preclinical and clinical development.

Modification StrategyRationale/ObjectiveExample
Modification of Carboxylic Acid Improve cell permeability, alter solubility, create new interactions with target proteins.Synthesis of ester or amide derivatives.
Modification of the Acetate (B1210297) Group Modulate potency and selectivity; investigate the importance of this group for activity.Replacement with other acyl groups or removal.
Modification of the Triterpenoid (B12794562) Core Explore new binding interactions and improve pharmacokinetic properties.Introduction of new functional groups (e.g., hydroxyl, amino) at various positions.
Total Synthesis Provide a reliable source of the compound and enable the creation of analogues not accessible from the natural product. mdpi.comDevelopment of a multi-step synthetic route from simpler starting materials.

Application of Systems Biology and Network Pharmacology in Understanding Multi-Target Interactions

Network pharmacology integrates data from pharmacology, computational biology, and network analysis to:

Predict Compound-Target Interactions: Use computational docking and database mining to identify a wide range of potential protein targets for this compound.

Construct Target-Disease Networks: Map the predicted targets onto known disease pathways and protein interaction networks. frontiersin.org

Identify Key Hubs and Pathways: Analyze the network to identify the critical nodes (proteins) and pathways that are most significantly perturbed by the compound. This can explain how the compound achieves its therapeutic effect through synergistic interactions across multiple targets. nih.govfrontiersin.org

Applying this approach to this compound could systematically elucidate the molecular basis for its diverse reported bioactivities (e.g., anti-inflammatory, anticancer) and predict novel therapeutic indications by revealing its impact on previously unlinked disease networks. biosynth.comfrontiersin.org

Q & A

Basic: What are the structural characteristics and primary biological activities of dehydroeburicoic acid monoacetate?

This compound is a lanostane-type triterpenoid (C₃₃H₅₀O₄, MW 510.75) derived from Poria cocos (茯苓). Its acetylated form enhances water solubility and stability compared to the free acid . Key bioactivities include:

  • Anti-tumor effects : Induces apoptosis via caspase-3 activation .
  • Anti-inflammatory and anti-diabetic properties : Modulates pathways linked to cytokine regulation and glucose metabolism .
    Methodological Note : Structural validation via NMR and HPLC (>95% purity) is critical for reproducibility .

Basic: How is this compound isolated from natural sources?

The compound is extracted from Poria cocos sclerotia using ethanol or methanol, followed by chromatographic purification (e.g., silica gel or HPLC). The acetylated form is often synthesized by esterifying dehydroeburicoic acid to improve pharmacokinetic properties .
Key Step : Solvent optimization (e.g., DMSO at 1.25 mg/mL) ensures solubility for in vitro assays .

Advanced: What experimental approaches are used to investigate its apoptosis-inducing mechanisms?

  • Caspase-3 activation assays : Measure cleavage of fluorescent substrates (e.g., Ac-DEVD-pNA) in cancer cell lines (e.g., HeLa or A549) .
  • Flow cytometry : Quantify apoptotic cells using Annexin V/PI staining.
  • Western blotting : Validate downstream targets like PARP cleavage.
    Data Contradiction Alert : Bioactivity equivalence between free acid and monoacetate forms at equimolar concentrations requires rigorous dose-response validation .

Advanced: How can researchers optimize solubility and stability for in vivo studies?

  • Salt form vs. free acid : The monoacetate form shows superior solubility (e.g., 2.45 mM in DMSO) and stability (-80°C for long-term storage) .
  • Formulation strategies : Use vehicles like 5% DMSO + 30% PEG300 + 5% Tween 80 for animal dosing .
    Methodological Tip : Stability testing under varying pH and temperature conditions is essential for pharmacokinetic studies.

Methodological: What are best practices for handling and storing this compound?

  • Storage : Store powder at -20°C (3 years) or in solvent at -80°C (1 year) .
  • Reconstitution : Sonicate DMSO solutions to prevent aggregation.
  • In vivo preparation : Calculate working concentrations based on animal weight (e.g., 10 mg/kg in mice) and adjust for bioavailability .

Advanced: How to reconcile discrepancies in reported bioactivity across studies?

  • Dose standardization : Normalize data to molarity (not mass) to account for molecular weight differences between free acid (MW 468.7) and monoacetate (MW 510.75) .
  • Cell line variability : Test across multiple models (e.g., primary vs. immortalized cells) to identify context-dependent effects.

Advanced: What considerations are critical for translating in vitro findings to in vivo models?

  • Dose conversion : Use body surface area scaling (e.g., mouse-to-human equivalence) .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • Toxicity screening : Monitor liver/kidney function markers in treated animals.

Advanced: How can network pharmacology elucidate its multi-target effects?

  • Target prediction : Use tools like SwissTargetPrediction to identify interacting proteins (e.g., TNF-α, NOS) .
  • Pathway enrichment analysis : Map to KEGG pathways (e.g., apoptosis, insulin signaling) using transcriptomic data .

Advanced: What synergies exist between this compound and other TCM components?

In formulations like 八珍丸 (Ba Zhen Wan), it synergizes with herbs like 当归 (Angelica sinensis) to enhance immunomodulation. Experimental Design :

  • Combination index (CI) : Calculate via Chou-Talalay method .
  • Omics integration : Perform metabolomics to identify synergistic pathways.

Methodological: How to prepare solvent systems for dose-dependent studies?

  • Stock solution : Dissolve in DMSO (1.25 mg/mL), then dilute in culture media (≤0.1% DMSO final) .
  • In vivo formulation : For 10 mg/kg dosing in mice, prepare 2 mg/mL in 5% DMSO + 30% PEG300 + 60% saline .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.